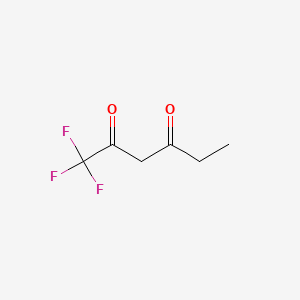

1,1,1-Trifluorohexane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYTXXHTKCMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059945 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-54-4 | |

| Record name | 1,1,1-Trifluoro-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluorohexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluorohexane-2,4-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Claisen condensation.[1][2] This reaction involves the base-catalyzed condensation of an ester with a ketone to form a β-diketone.[3][4] In this specific synthesis, ethyl trifluoroacetate serves as the ester and 2-butanone acts as the ketone.

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol: Claisen Condensation

This protocol is a representative procedure based on established methods for the synthesis of trifluoromethyl-β-diketones.[4][5]

Materials:

-

Ethyl trifluoroacetate

-

2-Butanone

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous diethyl ether (or THF)

-

Dilute hydrochloric acid

-

Saturated aqueous copper (II) acetate solution

-

Hydrogen sulfide gas or aqueous EDTA solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reactants: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base. Subsequently, ethyl trifluoroacetate is added dropwise at a rate that maintains a gentle reflux.

-

Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure the completion of the condensation.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification via Copper Chelate: The combined organic extracts are shaken with a saturated aqueous solution of copper (II) acetate. The resulting copper chelate precipitates and is collected by filtration.[4]

-

Decomposition of the Chelate: The purified copper chelate is suspended in a suitable solvent (e.g., diethyl ether), and hydrogen sulfide gas is bubbled through the suspension, or an aqueous solution of EDTA is added to decompose the chelate.[4]

-

Isolation of the Final Product: The copper sulfide is removed by filtration, and the solvent is evaporated from the filtrate. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇F₃O₂ | [6] |

| Molecular Weight | 168.11 g/mol | [6] |

| Appearance | Clear yellow liquid | [7] |

| Boiling Point | 125 °C | [6] |

| Density | 1.22 g/cm³ | [6] |

| Refractive Index | 1.3931 - 1.3951 | [6] |

| Flash Point | 28 °C | [7] |

Spectroscopic Data

The following data is based on typical values for trifluoromethyl-β-diketones and available information for the title compound and its close analogs.[2][8][9][10]

| Technique | Data |

| ¹H NMR | Expected signals: δ ~1.1 (t, 3H, -CH₂CH₃ ), ~2.6 (q, 2H, -CH₂ CH₃), ~6.0 (s, 1H, enol -CH =), and a minor signal for the keto form's -CH₂- group.[8][10] |

| ¹³C NMR | Expected signals: Carbonyl carbons (~190-200 ppm), enol carbons, trifluoromethyl carbon (q, J ≈ 280-290 Hz), and aliphatic carbons. |

| ¹⁹F NMR | Expected signal: A singlet around -76 to -79 ppm relative to CFCl₃.[11][12] |

| Infrared (IR) | Characteristic absorptions: ~1600-1640 cm⁻¹ (C=O, enol), ~1715 cm⁻¹ (C=O, keto), ~1100-1300 cm⁻¹ (C-F stretching).[2][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 168. Key fragments would correspond to the loss of CF₃, CO, and parts of the alkyl chain.[2] |

References

- 1. 1,1,1-TRIFLUORO-5,5-DIMETHYL-2,4-HEXANEDIONE(22767-90-4) 13C NMR spectrum [chemicalbook.com]

- 2. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,1,1-TRIFLUORO-2,4-HEXANEDIONE | 400-54-4 [chemicalbook.com]

- 7. 1,1,1-Trifluoro-2,4-hexanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to the Spectral Analysis of 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 1,1,1-Trifluorohexane-2,4-dione, a fluorinated β-diketone of interest in various chemical and pharmaceutical research fields. The document details the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound. A central focus is the interpretation of spectral data in the context of the prominent keto-enol tautomerism inherent to β-diketones. This guide also outlines standardized experimental protocols for acquiring high-quality spectral data and presents available quantitative data in structured tables for clarity. Logical workflows and the fundamental tautomeric equilibrium are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular behavior and analytical procedures.

Introduction

This compound is a β-dicarbonyl compound featuring a trifluoromethyl group, which imparts unique chemical properties relevant to synthesis, coordination chemistry, and biological applications. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular structure, functional groups, and connectivity of the atoms.

A critical aspect of the chemistry of this compound is its existence as a mixture of keto and enol tautomers in solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration, and has a profound impact on the resulting spectral data. This guide will address the spectral signatures of both tautomeric forms.

Keto-Enol Tautomerism

β-Diketones, such as this compound, readily interconvert between their keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form.

Caption: Keto-enol tautomerism of this compound.

Spectral Data Presentation

Due to the limited availability of specific experimental spectral data for this compound in public databases, the following tables present expected chemical shifts and assignments based on the analysis of closely related structures, such as 1,1,1-trifluoro-2,4-pentanedione, and general principles of spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum is particularly useful for observing and quantifying the keto-enol tautomerism.

| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (C6) | Keto | ~1.1 | Triplet (t) | Coupled to C5 methylene protons. |

| -CH₂- (C5) | Keto | ~2.6 | Quartet (q) | Coupled to C6 methyl protons. |

| -CH₂- (C3) | Keto | ~3.8 | Singlet (s) | Methylene protons between two carbonyls. |

| -CH₃ (C6) | Enol | ~1.2 | Triplet (t) | |

| -CH₂- (C5) | Enol | ~2.3 | Quartet (q) | |

| =CH- (C3) | Enol | ~6.0 | Singlet (s) | Vinylic proton of the enol form. |

| -OH | Enol | ~13-15 | Broad Singlet (br s) | Intramolecularly hydrogen-bonded enolic proton. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ (C6) | Keto | ~10 | |

| -CH₂- (C5) | Keto | ~38 | |

| -CH₂- (C3) | Keto | ~58 | |

| -CF₃ (C1) | Keto | ~117 (q, ¹JCF ≈ 290 Hz) | Quartet due to coupling with three fluorine atoms. |

| >C=O (C4) | Keto | ~200 | |

| >C=O (C2) | Keto | ~185 (q, ²JCF ≈ 35 Hz) | Quartet due to coupling with three fluorine atoms. |

| -CH₃ (C6) | Enol | ~12 | |

| -CH₂- (C5) | Enol | ~30 | |

| =CH- (C3) | Enol | ~95 | |

| -CF₃ (C1) | Enol | ~118 (q, ¹JCF ≈ 280 Hz) | Quartet due to coupling with three fluorine atoms. |

| =C-O (C4) | Enol | ~195 | |

| =C-O (C2) | Enol | ~175 (q, ²JCF ≈ 30 Hz) | Quartet due to coupling with three fluorine atoms. |

¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Notes |

| -CF₃ | Keto & Enol | ~ -75 to -80 | Referenced to CFCl₃. A single peak is expected as the electronic environment of the -CF₃ group is similar in both tautomers. |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups.

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Enol | 3200-2500 | Broad |

| C-H stretch | Keto & Enol | 3000-2850 | Medium-Weak |

| C=O stretch (non-conjugated) | Keto | ~1730 | Strong |

| C=O stretch (conjugated) | Keto | ~1710 | Strong |

| C=O stretch (conjugated) | Enol | ~1640-1600 | Strong |

| C=C stretch | Enol | ~1580 | Medium |

| C-F stretch | Keto & Enol | ~1300-1100 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Proposed Fragment | Notes |

| 168 | [M]⁺ | Molecular ion peak. |

| 149 | [M - F]⁺ | Loss of a fluorine atom. |

| 111 | [M - C₃H₅O]⁺ or [C₂HF₃O]⁺ | |

| 99 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

GC Parameters:

-

Injector temperature: 250 °C.

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: ~2 scans/second.

-

Experimental and Logical Workflows

Navigating the Spectral Landscape of 1,1,1-Trifluorohexane-2,4-dione: An In-Depth NMR Spectroscopy Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopy results for 1,1,1-Trifluorohexane-2,4-dione. While a definitive, publicly available experimental dataset for this specific molecule is not currently available in the cited literature, this document leverages data from structurally analogous compounds and foundational NMR principles to offer a robust predictive analysis. This guide will delve into the critical phenomenon of keto-enol tautomerism, present expected data in a structured format, and provide detailed experimental protocols relevant for the analysis of fluorinated β-diketones.

The Crucial Role of Keto-Enol Tautomerism

β-Diketones, such as this compound, exist in solution as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is a pivotal concept in understanding the NMR spectra of these compounds. The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in the observation of distinct sets of signals for each tautomer in both ¹H and ¹³C NMR spectra. The relative integration of these signals can be used to determine the equilibrium constant for the tautomerization process, which is influenced by factors such as solvent polarity and temperature.

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to significantly favor the enol form. This is due to the formation of a stable intramolecular hydrogen bond and a conjugated system.

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of 1,1,1-Trifluorohexane-2,4-dione. The focus is on the interpretation of its spectral features, with a particular emphasis on the keto-enol tautomerism inherent to β-diketones. This document outlines detailed experimental protocols for obtaining high-quality IR spectra and presents the expected vibrational modes in a clear, tabular format. Due to the limited availability of a complete, published experimental IR spectrum for this compound, this guide utilizes data from closely related analogs, such as 1,1,1-trifluoro-2,4-pentanedione, to provide a robust theoretical framework for spectral interpretation.

Introduction to the Infrared Spectroscopy of β-Diketones

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern provides a unique "fingerprint" of the molecule, revealing information about its functional groups, bonding, and structure.

For β-diketones like this compound, IR spectroscopy is particularly insightful due to the phenomenon of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the diketo form and one or more enol forms. These tautomers have distinct vibrational modes, which can be identified and characterized using IR spectroscopy. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule and, consequently, its vibrational spectrum and tautomeric equilibrium.

Keto-Enol Tautomerism in this compound

The equilibrium between the keto and enol forms is a crucial aspect of the chemistry of this compound. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. The presence of both tautomers in solution or in the neat liquid will be reflected in the IR spectrum, often as a complex set of absorption bands in the carbonyl and hydroxyl stretching regions.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocol for Infrared Spectrum Acquisition

A high-quality IR spectrum of this compound, which is a liquid at room temperature, can be efficiently obtained using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary spectral manipulations if required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Analysis and Interpretation of the Infrared Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of both keto and enol tautomers will lead to a more complex spectrum than a simple ketone. The following table summarizes the expected vibrational frequencies and their assignments, based on the analysis of similar β-diketones.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer | Notes |

| 3200 - 2500 | ν(O-H) stretching | Enol | A broad band characteristic of the intramolecularly hydrogen-bonded hydroxyl group. |

| 3000 - 2850 | ν(C-H) stretching (aliphatic) | Both | Stretching vibrations of the methyl and methylene groups. |

| ~1730 - 1700 | ν(C=O) stretching (keto) | Keto | Asymmetric and symmetric stretching of the two carbonyl groups in the diketo form. |

| ~1650 - 1600 | ν(C=O) stretching (conjugated) | Enol | The carbonyl group conjugated with the C=C double bond in the enol form, shifted to lower frequency due to resonance. |

| ~1600 - 1550 | ν(C=C) stretching | Enol | Stretching vibration of the carbon-carbon double bond in the enol ring. |

| ~1460 - 1420 | δ(C-H) bending | Both | Bending (scissoring and wagging) vibrations of the CH₂ and CH₃ groups. |

| ~1300 - 1100 | ν(C-F) stretching | Both | Strong, characteristic absorptions due to the stretching of the carbon-fluorine bonds of the CF₃ group. |

| ~1150 - 1000 | ν(C-C) stretching and other skeletal vibrations | Both | Complex vibrations involving the carbon skeleton. |

| Below 1000 | Fingerprint Region | Both | A complex pattern of bands that are unique to the molecule, arising from various bending and skeletal vibrations. |

Note: The exact positions of the peaks can be influenced by factors such as the solvent (if used) and temperature.

Experimental Workflow Diagram

The logical flow for the analysis of the IR spectrum of this compound is outlined below.

Caption: Experimental workflow for IR spectrum analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure and the dynamic equilibrium between its keto and enol tautomers. A thorough analysis of the spectrum, guided by the principles outlined in this document and comparison with related compounds, allows for the confident identification of its key functional groups and conformational properties. The experimental protocol detailed herein provides a reliable method for obtaining high-quality spectra for such analyses, which are critical in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 1,1,1-trifluorohexane-2,4-dione. The content herein is curated for professionals in research, scientific, and drug development fields, offering a comprehensive overview of the molecule's behavior under mass spectrometric analysis, detailed experimental protocols, and a visual representation of its fragmentation pathways.

Introduction

This compound is a β-diketone characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and fragmentation behavior in mass spectrometry. Understanding the fragmentation patterns of this compound is crucial for its identification and characterization in various matrices. This guide will delve into the core principles of its fragmentation, the influence of its tautomeric forms, and provide practical experimental guidance.

A critical aspect of β-diketones is their existence as a mixture of keto and enol tautomers. These tautomers can often be separated by gas chromatography and may exhibit distinct fragmentation patterns in the mass spectrometer. The electron-withdrawing nature of the trifluoromethyl group generally favors the enol form.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the known fragmentation of the closely related compound, 1,1,1-trifluoro-2,4-pentanedione, and established fragmentation rules for ketones. The molecular weight of this compound (C6H7F3O2) is 168.11 g/mol .

The fragmentation of 1,1,1-trifluoro-2,4-pentanedione (molecular weight 154.09 g/mol ) shows characteristic peaks at m/z values of 43, 69, 85, 139, and 154 (molecular ion)[1]. These fragments arise from specific cleavage events, which can be extrapolated to this compound.

Table 1: Predicted Key Fragment Ions for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 168 | [C6H7F3O2]+• | Molecular Ion (M+•) |

| 149 | [M - F]+ | Loss of a fluorine radical |

| 139 | [M - C2H5]+ | α-cleavage, loss of ethyl radical |

| 99 | [CF3CO]+ | α-cleavage, formation of trifluoroacetyl cation |

| 69 | [CF3]+ | Cleavage of the trifluoroacetyl group |

| 57 | [C2H5CO]+ | α-cleavage, formation of propanoyl cation |

| 29 | [C2H5]+ | Loss of propanoyl radical |

Fragmentation Pathways

The primary fragmentation pathways for this compound under electron ionization (EI) are expected to be α-cleavage and McLafferty rearrangement. The presence of two carbonyl groups provides multiple sites for initial ionization and subsequent fragmentation. The high electronegativity of the trifluoromethyl group will influence the charge distribution and the relative stability of the resulting fragment ions.

Alpha-Cleavage

Alpha-cleavage is the characteristic fragmentation of ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, there are two primary α-cleavage points:

-

Cleavage between C1 and C2: This would lead to the formation of a trifluoromethyl radical (•CF3) and a [M - CF3]+ ion.

-

Cleavage between C2 and C3: This can result in the formation of the trifluoroacetyl cation ([CF3CO]+) at m/z 99.

-

Cleavage between C3 and C4: This would lead to the formation of a propanoyl radical (•COC2H5) and a [M - COC2H5]+ ion.

-

Cleavage between C4 and C5: This would result in the formation of the propanoyl cation ([C2H5CO]+) at m/z 57 and an ethyl radical (•C2H5) leading to a fragment at m/z 139.

McLafferty Rearrangement

The McLafferty rearrangement is a possibility for the keto tautomer, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This would result in the loss of a neutral ethene molecule and the formation of a radical cation of 1,1,1-trifluoro-2,4-butanedione enol.

Fragmentation of Tautomers

It is important to consider that the keto and enol forms of this compound may produce different mass spectra. The enol form, with its carbon-carbon double bond, could undergo fragmentation pathways characteristic of alkenes in addition to those of ketones. The relative abundance of the tautomers in the gas phase will influence the overall appearance of the mass spectrum.

Below is a diagram illustrating the predicted primary fragmentation pathways for the keto-form of this compound.

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be approximately 1 mg/mL.

-

Dilution Series: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 20-200.

-

Solvent Delay: 3 minutes.

Below is a workflow diagram for the GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavages, leading to characteristic fragment ions. The presence of the trifluoromethyl group significantly influences the fragmentation pattern. Furthermore, the potential for keto-enol tautomerism adds a layer of complexity that must be considered during analysis, as the different tautomers may exhibit unique fragmentation behaviors. The experimental protocols provided in this guide offer a robust starting point for the successful analysis of this and similar compounds. For drug development professionals, a thorough understanding of these fragmentation pathways is essential for metabolite identification and impurity profiling.

References

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluorohexane-2,4-dione, a fluorinated β-diketone, exhibits a fascinating and crucial chemical equilibrium known as keto-enol tautomerism. This phenomenon, where the molecule interconverts between its diketo and enol forms, plays a pivotal role in its reactivity, complexation chemistry, and potential applications in medicinal and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the position of this equilibrium. This guide provides a comprehensive technical overview of the keto-enol tautomerism in this compound, drawing upon data from closely related analogs to elucidate its behavior. It details the underlying principles, experimental methodologies for characterization, and quantitative data, offering a valuable resource for researchers in the field.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing an alcohol adjacent to a double bond). For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The interconversion between the keto and enol tautomers is a relatively slow process on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.

The position of the keto-enol equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and the potential for intramolecular hydrogen bonding. In the case of this compound, the electron-withdrawing trifluoromethyl group is expected to favor the enol form.

Tautomeric Equilibrium in this compound

This compound can exist in equilibrium between the diketo form and two possible enol forms, as depicted below. The enol forms are stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Quantitative Analysis of Tautomeric Equilibrium

Due to a lack of specific experimental data for this compound in the surveyed literature, we present data for its close and well-studied analog, 1,1,1-trifluoro-2,4-pentanedione. This data provides a strong indication of the expected behavior for the hexane derivative.

| Compound | Solvent | Technique | % Enol Form | Reference |

| 1,1,1-Trifluoro-2,4-pentanedione | CDCl3 | 1H NMR | ~97% | |

| 1,1,1-Trifluoro-2,4-pentanedione | Neat | 1H NMR | ~97% (at 33 °C) | N/A |

The high percentage of the enol form in 1,1,1-trifluoro-2,4-pentanedione highlights the significant influence of the trifluoromethyl group in stabilizing the enol tautomer through its inductive electron-withdrawing effect. It is highly probable that this compound also exists predominantly in its enol form in non-polar solvents.

Experimental Protocols for Tautomer Analysis

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of keto-enol tautomerism. The keto and enol forms give rise to distinct signals in the 1H NMR spectrum, and the ratio of their integrated intensities directly corresponds to the molar ratio of the tautomers.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a known concentration.

-

Data Acquisition: Acquire the 1H NMR spectrum of the sample using a high-resolution NMR spectrometer.

-

Signal Assignment:

-

Keto Form: Expect a singlet for the methylene protons (–CH2–) typically in the range of 3.5-4.0 ppm.

-

Enol Form: Expect a singlet for the vinylic proton (–CH=) around 5.5-6.5 ppm and a broad singlet for the enolic hydroxyl proton (–OH) which can vary significantly in chemical shift depending on concentration and solvent.

-

-

Quantification: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = (Integration of enol signal) / (Integration of keto signal / 2)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound of varying concentrations in the solvent of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis: Identify the absorption bands corresponding to the keto and enol tautomers. The relative intensities of these bands can be used to determine the equilibrium constant, although this method is often less precise than NMR for this application. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can aid in the assignment of the experimental absorption bands to the respective tautomers.

Experimental Workflow Visualization

The general workflow for determining the keto-enol tautomeric equilibrium constant is outlined below.

An In-depth Technical Guide to 1,1,1-Trifluorohexane-2,4-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-Trifluorohexane-2,4-dione, a fluorinated β-diketone of significant interest in chemical synthesis and drug development. This document details its synthesis, analytical characterization, and key applications, with a focus on its role as a versatile building block and chelating agent.

Core Properties of this compound

This compound, also known as 1-(Trifluoroacetyl)butan-2-one, is a clear yellow liquid.[1] Its trifluoromethyl group significantly influences its chemical reactivity and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇F₃O₂ | [2][3] |

| Molecular Weight | 168.11 g/mol | [2][3] |

| CAS Number | 400-54-4 | [2][3] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 125 °C | [4] |

| Density | 1.22 g/cm³ | [4] |

| Refractive Index | 1.3931-1.3951 | [4] |

| Flash Point | 28 °C (82.4 °F) | [3] |

| Solubility | Slightly soluble in water (7.7 g/L at 25 °C) | [1] |

| pKa | 6.60 ± 0.10 (Predicted) | [4] |

Structural Information

| Identifier | Value | Reference |

| Canonical SMILES | CCC(=O)CC(=O)C(F)(F)F | [3] |

| InChI | InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h3H,2H2,1H3 | [3] |

| InChIKey | SBRYTXXHTKCMFT-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The primary method for synthesizing β-diketones like this compound is the Claisen condensation.[2][5] This reaction involves the base-catalyzed condensation of an ester and a ketone.[5][6]

Experimental Protocol: Claisen Condensation Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Ethyl trifluoroacetate

-

Butan-2-one

-

Strong base (e.g., sodium ethoxide, sodium hydride)[6]

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)[6]

-

Aqueous acid (e.g., sulfuric acid, phosphoric acid) for neutralization[5]

Procedure:

-

Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with the anhydrous solvent and the strong base.

-

Enolate Formation: Butan-2-one is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature) to form the enolate.[6]

-

Condensation: Ethyl trifluoroacetate is then added slowly to the reaction mixture. The mixture is stirred for several hours to allow the condensation to complete.

-

Workup: The reaction is quenched by the addition of aqueous acid to neutralize the excess base and the resulting enolate.[5] The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in equilibrium. The presence of the electron-withdrawing trifluoromethyl group in this compound influences the position of this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

General Experimental Protocols for Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework. In ¹H NMR, the presence of both keto and enol forms can be observed, with characteristic signals for the methylene and methine protons.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The keto form will show characteristic C=O stretching vibrations, while the enol form will exhibit both C=O and O-H stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in medicinal chemistry and drug design.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into organic molecules is a common strategy in drug design to enhance various properties.[8][9][10] These enhancements can include:

-

Increased Lipophilicity: Improving membrane permeability and cellular uptake.[9]

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.[9]

-

Binding Affinity: The trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[9]

Metal Chelation in Biological Systems

β-Diketones are well-known chelating agents, capable of forming stable complexes with various metal ions. This property is crucial in biological systems for several reasons:

-

Transport of Metal Ions: Chelating agents can facilitate the transport of essential or toxic metal ions across biological membranes.[11][12]

-

Enzyme Inhibition: By binding to the metal cofactors of enzymes, these compounds can act as inhibitors.

-

Therapeutic Agents: Metal complexes of β-diketones have been investigated for their potential as anticancer and antimicrobial agents.[13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, well-ventilated area away from sources of ignition.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1,1-Trifluoro-2,4-hexanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,1,1-TRIFLUORO-2,4-HEXANEDIONE | 400-54-4 [chemicalbook.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chelating agents in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,1,1-Trifluorohexane-2,4-dione (CAS 400-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,1,1-Trifluorohexane-2,4-dione, a fluorinated β-diketone of significant interest in chemical synthesis and drug discovery.

Core Properties and Data

This compound, with the CAS number 400-54-4, is a fluorinated organic compound that presents as a clear yellow liquid.[1][2] Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and potential applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇F₃O₂ | [2][3] |

| Molecular Weight | 168.11 g/mol | [3] |

| CAS Number | 400-54-4 | [2][3] |

| Appearance | Clear yellow liquid | [1][2] |

| Boiling Point | 125 °C | [4] |

| Density | 1.22 g/cm³ | [4] |

| Flash Point | 28 °C (82.4 °F) | [3] |

| Refractive Index | 1.3931-1.3951 | [4] |

| pKa (Predicted) | 6.60 ± 0.10 | [4] |

| Solubility | Slightly soluble in water (7.7 g/L at 25 °C) | [1] |

Structural Information

| Identifier | Value | Source(s) |

| SMILES | CCC(=O)CC(=O)C(F)(F)F | [3] |

| InChI | 1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8,9)/h2-3H2,1H3 | [3] |

| InChIKey | SBRYTXXHTKCMFT-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is available for 1,1,1-trifluoro-2,4-hexanedione on SpectraBase, though detailed chemical shifts and coupling constants are not provided in the readily accessible information.[5][6] For the closely related 1,1,1-trifluoro-2,4-pentanedione, the ¹H NMR spectrum in CDCl₃ shows a peak for the enolic proton at approximately 5.9 ppm, the methylene protons of the keto-form around 2.9 ppm, and the methyl protons at about 2.2 ppm.[7] It is expected that the spectrum of this compound would show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons, with the chemical shifts influenced by the electron-withdrawing trifluoroacetyl group.

Infrared (IR) Spectroscopy: The IR spectrum of a β-diketone like this compound is expected to show characteristic absorption bands for the C=O stretching of the ketone groups, typically in the region of 1670–1780 cm⁻¹. The presence of the C-F bonds will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones would be expected, including alpha-cleavage. For the analogous 1,1,1-trifluoro-2,4-pentanedione, major fragments are observed at m/z values of 43, 85, 69, 154, and 139.[8]

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS02: FlameGHS07: Exclamation Mark | Warning | H226: Flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements: P210, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P312, P305 + P351 + P338.[3]

Experimental Protocols

Synthesis of 1,1,1-Trifluoro-β-diketones

The synthesis of 1,1,1-trifluoro-β-diketones is commonly achieved through a Claisen condensation reaction.[9][10] This method involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, the likely precursors would be an ethyl trifluoroacetate and 2-butanone.

A general procedure for a Claisen condensation to form a trifluoromethyl ketone involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[11] The ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl trifluoroacetate. Subsequent workup with an aqueous acid would yield the desired β-diketone.

Diagram: Generalized Claisen Condensation for this compound Synthesis

Caption: Generalized workflow for the Claisen condensation synthesis.

Applications in Drug Development and Research

The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in modern drug design.[2][12] This is due to the ability of the -CF₃ group to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

1,1,1-Trifluoro-2,4-pentanedione, a close analog of the title compound, is utilized as a precursor in the synthesis of complex organic molecules, including components for the pharmaceutical industry.[13] For instance, it has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, which have been evaluated for their anticancer activity.[12]

The β-diketone moiety in this compound makes it a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs. The diketone functionality allows for facile enolization and subsequent reactions to form these complex structures.

Furthermore, β-diketones are well-known chelating agents for metal ions. Metal complexes have found various applications in medicine, and the unique properties of fluorinated ligands could be exploited in the design of novel therapeutic or diagnostic agents.

Diagram: Role as a Building Block in Pharmaceutical Synthesis

Caption: Synthetic utility in pharmaceutical development.

This technical guide serves as a foundational resource for professionals engaged in research and development. The unique properties of this compound make it a valuable compound with the potential for broader applications in medicinal chemistry and materials science. Further research into its specific biological activities and synthetic utility is warranted.

References

- 1. 1,1,1-Trifluoro-3-methylhexane-2,4-dione | C7H9F3O2 | CID 238408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1,1,1-TRIFLUORO-2,4-HEXANEDIONE | 400-54-4 [chemicalbook.com]

- 4. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,1,1-Trifluoro-2,4-hexanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Diketone synthesis [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 1,1,1-Trifluoro-2,4-pentanedione 98 367-57-7 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

Stability and Degradation Pathways of 1,1,1-Trifluorohexane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the stability and degradation of 1,1,1-Trifluorohexane-2,4-dione. The following guide is based on established chemical principles and data from structurally analogous fluorinated β-diketones and trifluoromethyl ketones. The proposed pathways and quantitative data should be considered as predictive and require experimental verification for this compound.

Introduction

This compound is a fluorinated β-dicarbonyl compound with potential applications in various fields, including pharmaceuticals and materials science, owing to the unique physicochemical properties conferred by the trifluoromethyl group. Understanding its stability and degradation pathways is crucial for assessing its environmental fate, shelf-life, and potential metabolic transformations. This technical guide provides an in-depth overview of the anticipated stability of this compound under various conditions and outlines its probable degradation pathways.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 400-54-4 |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Appearance | Clear yellow liquid |

| Solubility | Slightly soluble in water (7.7 g/L at 25°C)[1] |

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the dione moiety.

Hydrolytic Stability

Trifluoromethyl ketones are known to be susceptible to hydrolysis.[2][3][4][5] The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water. The hydrolysis of this compound is expected to be pH-dependent, with accelerated rates under both acidic and basic conditions.

Table 1: Predicted Hydrolytic Stability of this compound (Qualitative)

| Condition | Predicted Stability | Rationale |

| Acidic (pH < 4) | Low | Acid catalysis facilitates nucleophilic attack of water on the carbonyl carbon. |

| Neutral (pH 6-8) | Moderate | Slower hydrolysis compared to acidic or basic conditions. |

| Basic (pH > 9) | Low | Base-catalyzed hydrolysis proceeds via nucleophilic addition of hydroxide ions. |

Photochemical Stability

Fluorinated ketones can undergo photolysis upon absorption of UV radiation.[6] The atmospheric lifetime of some fluorinated ketones is on the order of several days, indicating their susceptibility to photodegradation.[6] The primary photochemical processes are likely to involve Norrish-type reactions.

Table 2: Photochemical Stability Data for Analogous Fluorinated Ketones

| Compound | Photolysis Rate Constant (s⁻¹) | Atmospheric Lifetime (days) | Quantum Efficiency | Reference |

| CF₃C(O)CH₃ | (2.3 ± 0.7) × 10⁻⁶ | 5.1 ± 2.2 | 0.34 ± 0.08 | [6] |

| CF₃C(O)CH₂CH₃ | (1.8 ± 0.6) × 10⁻⁶ | 6.5 ± 2.5 | 0.24 ± 0.06 | [6] |

Note: This data is for smaller fluorinated ketones and should be used as a qualitative indicator for the potential photoreactivity of this compound.

Thermal Stability

The thermal stability of β-diketones is influenced by their substituents. The presence of a C-CF₃ bond is a critical factor in the thermal decomposition pathway. Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride are expected to form.[7]

Proposed Degradation Pathways

The degradation of this compound is anticipated to proceed through three main pathways: hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation Pathway

Hydrolysis is expected to cleave the β-dicarbonyl system. The primary point of attack is likely the carbonyl carbon adjacent to the trifluoromethyl group due to its enhanced electrophilicity.

Caption: Proposed hydrolytic degradation pathway of this compound.

Photodegradation Pathway

Photodegradation is likely to proceed via Norrish Type I and Type II reactions, leading to the formation of radical species and smaller molecules.

Caption: Proposed photodegradation pathways of this compound.

Thermal Degradation Pathway

Thermal decomposition is expected to initiate with the cleavage of the C-C bond between the carbonyl groups or the C-CF₃ bond, which is often the weakest point in such molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. d-nb.info [d-nb.info]

- 6. Photolysis study of fluorinated ketones under natural sunlight conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. gustavus.edu [gustavus.edu]

Solubility of 1,1,1-Trifluorohexane-2,4-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,1,1-Trifluorohexane-2,4-dione in organic solvents. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the available physical and chemical properties of this compound. In light of the data gap, a detailed, generic experimental protocol for determining the solubility of a compound of this nature is provided. Furthermore, a logical workflow for such a solubility study is presented visually using a Graphviz diagram. This guide aims to equip researchers with the foundational information and methodologies required to systematically determine the solubility of this compound in solvents relevant to their work.

Introduction

This compound is a beta-diketone, a class of compounds recognized for their utility as chelating agents and as building blocks in organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for its application in areas such as drug development, materials science, and chemical manufacturing. Proper solvent selection, based on accurate solubility data, is paramount for reaction optimization, purification processes, and formulation development.

This guide provides the known properties of this compound and presents a standard experimental protocol that can be employed to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 400-54-4 | [2] |

| Molecular Formula | C6H7F3O2 | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 125 °C | [2] |

| Density | 1.22 g/cm³ | [2] |

| Refractive Index | 1.3931-1.3951 | [2] |

| Flash Point | 28 °C | [2] |

| Water Solubility | 7.7 g/L (at 25 °C) | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the determination of the solubility of a compound such as this compound in an organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the solute in the liquid phase is determined.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to shake for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to avoid precipitation). Immediately filter the solution through a syringe filter into a pre-weighed vial or volumetric flask.

-

Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solute.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve and analyze using UV-Vis, HPLC, or GC.

-

Data Analysis and Reporting

Solubility can be expressed in various units, such as:

-

Molarity (mol/L): Moles of solute per liter of solution.

-

Mass fraction (g/g): Mass of solute per mass of solution.

-

Mole fraction (mol/mol): Moles of solute per total moles of solution.

The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a solubility determination study.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the accessible literature, this guide provides the necessary framework for researchers to generate this critical data. The provided physicochemical properties serve as a starting point for understanding the compound's behavior. The detailed experimental protocol offers a reliable method for determining its solubility, and the workflow diagram provides a clear visual representation of the process. The generation and dissemination of such data would be of significant value to the scientific community, particularly in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluorohexane-2,4-dione as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluorohexane-2,4-dione is a fluorinated β-diketone that serves as a versatile chelating agent, forming stable complexes with a wide range of metal ions. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing the acidity of the enol form and increasing the stability and volatility of its metal chelates compared to non-fluorinated analogues. These properties make it a valuable ligand in various applications, including analytical chemistry, materials science, and drug development.

This document provides detailed application notes and experimental protocols for the synthesis, handling, and utilization of this compound as a chelating agent.

Physicochemical Properties and Data

This compound, like other β-diketones, exists as a tautomeric mixture of keto and enol forms, with the enol form being predominant. This enol form is the active chelating species, where the deprotonated hydroxyl group and the adjacent carbonyl oxygen act as a bidentate ligand to coordinate with a metal ion, forming a stable six-membered ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Appearance | Clear yellow liquid |

| CAS Number | 400-54-4 |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Tautomerism | Exists predominantly in the enol form |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation reaction between an ester of trifluoroacetic acid and a ketone.

General Experimental Protocol: Claisen Condensation

This protocol is a representative procedure for the synthesis of fluorinated β-diketones.

Materials:

-

Ethyl trifluoroacetate

-

2-Pentanone

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as a strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Ketone: Slowly add 2-pentanone (1.0 equivalent) to the stirred suspension at room temperature.

-

Addition of Ester: After the initial reaction subsides, add ethyl trifluoroacetate (1.0 equivalent) dropwise from the dropping funnel. The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

-

Acidification and Extraction: Acidify the aqueous layer with 10% HCl to a pH of approximately 3-4. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: General workflow for metal chelate formation.

Stability of Metal Complexes

Table 2: Representative Stability Constants (log K) of Metal Complexes with 1,1,1-Trifluoro-2,4-pentanedione

| Metal Ion | log K₁ | log K₂ | Overall log β₂ |

| Cu(II) | ~9.5 | ~8.0 | ~17.5 |

| Ni(II) | ~7.0 | ~5.5 | ~12.5 |

| Zn(II) | ~6.5 | ~5.0 | ~11.5 |

| Co(II) | ~6.0 | ~4.5 | ~10.5 |

| Mn(II) | ~5.0 | ~3.5 | ~8.5 |

Note: These are approximate values for 1,1,1-trifluoro-2,4-pentanedione and should be used as a general guide. Actual values for this compound may vary and should be determined experimentally for specific applications.

Protocol for the Synthesis of a Metal Complex (e.g., Copper(II) bis(1,1,1-trifluorohexane-2,4-dionate))

Materials:

-

This compound

-

Copper(II) acetate monohydrate or Copper(II) chloride

-

Methanol or Ethanol

-

Ammonia solution (1 M) or Sodium hydroxide solution (1 M)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Ligand: Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

-

Deprotonation: Slowly add a stoichiometric amount of a base (e.g., 1 M ammonia or 1 M NaOH) to the solution to deprotonate the ligand. The solution should be stirred continuously.

-

Addition of Metal Salt: In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a minimal amount of methanol.

-

Complexation: Add the copper(II) solution dropwise to the stirred ligand solution. A color change and/or precipitation of the complex should be observed.

-

Isolation and Purification: Stir the reaction mixture for 1-2 hours at room temperature. Collect the precipitated complex by filtration. Wash the solid with cold methanol and then with a small amount of water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).

-

Drying: Dry the purified complex in a desiccator or under vacuum.

Applications and Protocols

Gas Chromatography of Metal Ions

The volatility of the metal chelates of this compound allows for the separation and quantification of metal ions by gas chromatography (GC).

Materials:

-

Aqueous sample containing the metal ion of interest

-

This compound solution in a suitable organic solvent (e.g., hexane or toluene)

-

pH buffer solution

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Take a known volume of the aqueous sample and adjust the pH to the optimal range for complex formation with the target metal ion (this often needs to be empirically determined but is typically in the range of pH 5-8).

-

Derivatization/Extraction: Add an excess of the this compound solution to the buffered aqueous sample in a vial. Cap the vial and vortex vigorously for 2-5 minutes to facilitate the chelation and extraction of the metal complex into the organic phase.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

-

Analysis: Carefully withdraw an aliquot of the organic layer and inject it into the GC-MS system.

-

GC-MS Conditions (Typical):

-

Injector: Split/splitless, 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range appropriate for the expected metal chelate.

-

Diagram 3: GC-MS Analysis Workflow

Caption: Workflow for the analysis of metal ions using GC-MS after chelation.

Solvent Extraction of Metal Ions

This compound can be used for the selective extraction of metal ions from aqueous solutions into an immiscible organic phase.

Materials:

-

Aqueous solution containing a mixture of metal ions

-

This compound solution in an organic solvent (e.g., chloroform, toluene)

-

pH buffer solutions

-

Separatory funnel

-

Atomic absorption spectrometer (AAS) or Inductively coupled plasma-mass spectrometer (ICP-MS) for analysis

Procedure:

-

pH Optimization: The efficiency and selectivity of extraction are highly pH-dependent. Perform preliminary experiments to determine the optimal pH for the selective extraction of the target metal ion.

-

Extraction: In a separatory funnel, combine a known volume of the aqueous solution with an equal volume of the organic solution of the chelating agent. Adjust the pH to the predetermined optimum.

-

Equilibration: Shake the separatory funnel vigorously for 5-10 minutes to allow the system to reach equilibrium.

-

Phase Separation: Allow the layers to separate completely.

-

Analysis: Collect the aqueous phase and analyze the concentration of the metal ion remaining using AAS or ICP-MS to determine the extraction efficiency. The organic phase can also be back-extracted with a strong acid to transfer the metal ion back into an aqueous phase for analysis.

Role in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. [1]Metal complexes of β-diketones have been investigated for their potential as anticancer and antimicrobial agents.

The chelation of bioactive metal ions (e.g., Cu, Zn, Fe) with this compound can be a strategy to:

-

Enhance Drug Delivery: The lipophilicity of the metal chelate can be tuned by modifying the β-diketone structure, potentially improving cell membrane permeability.

-

Modulate Biological Activity: Chelation can alter the redox potential of the metal ion, influencing its biological activity and potentially reducing toxicity.

-

Targeted Release: The stability of the complex can be designed to be sensitive to pH changes, allowing for the release of the metal ion in specific cellular compartments (e.g., the acidic environment of tumors).

Further research is required to fully elucidate the therapeutic potential of this compound and its metal complexes in specific disease models.

References

Application Notes and Protocols for Metal Ion Extraction Using 1,1,1-Trifluorohexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals